Tetraethoxysilane

Catalog No.
S545023
CAS No.
78-10-4
M.F
(C2H5O)4Si
C8H20O4Si
M. Wt
208.33 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraethoxysilane

CAS Number

78-10-4

Product Name

Tetraethoxysilane

IUPAC Name

tetraethyl silicate

Molecular Formula

(C2H5O)4Si
C8H20O4Si

Molecular Weight

208.33 g/mol

InChI

InChI=1S/C8H20O4Si/c1-5-9-13(10-6-2,11-7-3)12-8-4/h5-8H2,1-4H3

InChI Key

ODNVPCSDFAQNNQ-UHFFFAOYSA-N

SMILES

CCO[Si](OCC)(OCC)OCC

Solubility

Reacts with water (NIOSH, 2016)
Soluble in ether
Slightly soluble in benzene
Miscible with alcohol
Decomposes in water
Solubility in water: slowly hydrolyzes
Reacts

Synonyms

tetraethoxysilane, tetraethyl orthosilicate, tetraethylorthosilicate

Canonical SMILES

CCO[Si](OCC)(OCC)OCC

Description

The exact mass of the compound Tetraethoxysilane is 192.1182 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as reacts with water (niosh, 2016)soluble in etherslightly soluble in benzenemiscible with alcoholdecomposes in watersolubility in water: slowly hydrolyzesreacts. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4790. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Inorganic Chemicals - Silicon Compounds - Silanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Precursor to Silicon Dioxide (SiO2)

One of the most significant applications of TEOS in scientific research is its ability to transform into silicon dioxide (SiO2), a crucial material in various fields. TEOS undergoes hydrolysis and condensation reactions in the presence of water or moisture, leading to the formation of SiO2 networks. This property allows researchers to create thin films, coatings, and nanoparticles of SiO2 for diverse applications .

For instance, TEOS can be used to deposit thin films of SiO2 on substrates like silicon wafers. These films are essential components of microelectronics and act as insulators in transistors and other electronic devices .

Similarly, TEOS can be employed to synthesize SiO2 nanoparticles with specific sizes and morphologies. These nanoparticles find applications in drug delivery, catalysis, and bioimaging due to their unique properties .

Sol-Gel Synthesis

TEOS plays a vital role in the sol-gel process, a versatile technique for creating inorganic and organic-inorganic hybrid materials. In this method, TEOS acts as a precursor, undergoing hydrolysis and condensation reactions to form a sol (a colloidal suspension). This sol can then be manipulated to create gels, glasses, and ceramics with tailored properties .

Researchers utilize the sol-gel process with TEOS to synthesize various materials for scientific research. These materials include:

  • Mesoporous silica gels with well-defined pore structures for applications in catalysis, separations, and drug delivery .
  • Silica fibers for optical communications and sensor development .
  • Biocompatible silica coatings for implants and drug delivery systems .

Synthesis of Zeolites

TEOS serves as a silica source for synthesizing zeolites, a class of microporous materials with well-defined crystalline structures. The controlled hydrolysis and condensation of TEOS allow researchers to create zeolites with specific pore sizes and shapes, enabling them to tailor these materials for various applications .

Zeolites synthesized using TEOS are valuable in scientific research due to their ability to:

  • Act as catalysts for various chemical reactions .
  • Function as adsorbents for gas separation and purification .
  • Serve as hosts for guest molecules in studies related to separation science and catalysis .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Ethyl silicate appears as a clear colorless liquid with a faint odor. Flash point 125°F. Less dense than water. Vapors are heavier than air.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Colorless liquid with a sharp, alcohol-like odor.

Color/Form

Colorless liquid
Water-white

Exact Mass

192.1182

Boiling Point

336 °F at 760 mm Hg (USCG, 1999)
168.8 °C
168 °C
336°F

Flash Point

99 °F (USCG, 1999)
125 °F (52 °C) (Open cup)
99 °F (Closed cup)
37 °CC, closed-cup
37 °C c.c.
99°F

Vapor Density

7.22 (Air = 1)
Relative vapor density (air = 1): 7.22

Density

0.933 at 68 °F (USCG, 1999)
0.933 at 20 °C
Relative density (water = 1): 0.93
0.93

LogP

log Kow = 0.04 (est)

Odor

SHARP, ESTER-LIKE ODOR
Faint odor
Sharp alcohol-like odo

Appearance

Solid powder

Melting Point

-121.9 °F (USCG, 1999)
-82.5 °C
-77 °C
-117°F

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

42064KRE49

GHS Hazard Statements

H226: Flammable liquid and vapor [Warning Flammable liquids];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

1 mm Hg (NIOSH, 2016)
1.88 mmHg
1.88 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 200
1 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

78-10-4
11099-06-2
68412-37-3

Associated Chemicals

Silicon dioxide; 7631-86-9
Silicic Acid; 1343-98-2

Wikipedia

Tetraethyl silicate
Ethyl silicate

Use Classification

Fire Hazards -> Flammable - 3rd degree, Reactive - 1st degree

Methods of Manufacturing

Preparation from absolute alcohol and silicon tetrachloride

General Manufacturing Information

All other basic inorganic chemical manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Electrical equipment, appliance, and component manufacturing
Paint and coating manufacturing
Synthetic rubber manufacturing
Transportation equipment manufacturing
Silicic acid (H4SiO4), tetraethyl ester: ACTIVE

Analytic Laboratory Methods

ANALYTE: ETHYL SILICATE. MATRIX: AIR. PROCEDURE: ADSORPTION ON XAD-2 RESIN, DESORPTION WITH CARBON DISULFIDE, GAS CHROMATOGRAPHY. RANGE: 377-1620 MG/CU M.

Storage Conditions

Ethyl silicate must be stored to avoid contact with strong oxidizers (such as chlorine, bromine, and fluorine) since violent reactions occur. Before entering confined space where this chemical may be present, check to make sure that an explosive concentration does not exist. Store in tightly closed containers in a cool, well-ventilated area away from water. Sources of ignition, such as smoking and open flames, are prohibited where ethyl silicate is handled, used, or stored. Metal containers involving the transfer of five gallons or more of ethyl silicate should be grounded and bonded. Drums must be equipped with self-closing valves, pressure vacuum bungs, and flame arresters. Use only non-sparking tools and equipment, especially when opening and closing containers of ethyl silicate.

Interactions

Three experiments were conducted to determine the effects of excess dietary calcium carbonate, phosphorus and urine acidifying and alkalizing salts on silica urolith formation in a model using rats fed dextrose-based diets containing 2% tetraethylorthosilicate (TES). Diets containing 2% TES lowered wt gains to 91-95% of gains made by rats fed non-TES diets. Urine silica concn of rats fed TES were generally in the range of 50-60 mg/dL. In expt 1, rats fed TES with no additional dietary calcium carbonate had a silica urolith incidence of 35%. With additions of 1 and 2% calcium carbonate to the basal-TES diet, respective urolith incidences were 45 and 60% (r = 0.99, P < 0.02). In expt 2, monobasic sodium phosphate (MP) providing 0.2% additional phosphorus resulted in a mean urine pH of 6.42 and no uroliths. Dibasic sodium phosphate (DP) without and with 0.5% sodium bicarbonate (SB) resulted in respective urine pH values of 6.78 and 7.14 and urolith incidences of 15 and 20% (MP less than DP and DP + SB, P < 0.05). However, the uroliths were small averaging less than 1 mg. In expt 3, substitution of autoclaved egg albumin for casein, the protein source in expt 1 and 2, resulted in urine pH of 7.45 and a silica urolith incidence of 46%. An equal-molar mixture of MP and DP providing an added 0.2% phosphorus resulted in a urine pH of 7.07 and reduced the urolith incidence to 4%, and 0.75% of dietary ammonium chloride either with or without the added 0.2% phosphorus gave urine acidification and complete protection from uroliths ...
Rats fed a dextrose-casein type of diet adequate for normal growth and containing 2% of tetraethylorthosilicate were used to study the effect of sodium chloride and sodium sulfate drinking waters & dietary additions of chloride, sulfate & phosphate on formation of silica urinary calculi. 50% of rats fed the basal-tetraethylorthosilicate diet (2%) developed silica urinary calculi. Addition of 0.2 eq/kg diet of chloride, sulfate or phosphate as sodium salts (phosphate was an equal molar mixture of mono- and dibasic sodium phosphates) resulted in a reduction in silica urinary calculi (P <0.05) by dietary chloride (15% incidence) and phosphate (5% incidence) but not by sulfate (35% incidence).

Dates

Modify: 2023-08-15

Use of magnetic Fe

Mariane Gonçalves Santos, Diailison Teixeira de Carvalho, Lucas Belga Caminitti, Bruna Bueno Alves de Lima, Marcello Henrique da Silva Cavalcanti, Daniel Felipe Rocha Dos Santos, Luciano Sindra Virtuoso, Daniela Battaglia Hirata, Eduardo Costa Figueiredo
PMID: 33714116   DOI: 10.1016/j.foodchem.2021.129442

Abstract

Fe
O
magnetic nanoparticles modified with tetraethyl orthosilicate and bovine serum albumin (Fe
O
@TEOS@BSA) were synthesized and efficiently used to separate lysozyme from egg white. Glutaraldehyde was used to crosslink the bovine serum albumine molecules around the nanoparticles. The surface modifications were attested by transmission electron microscopy, infrared spectroscopy, thermogravimetry analysis, and zeta potential. The material was thermally stable, and its surface charge was pH-dependent. The best lysozyme adsorption and desorption were obtained at pHs 10.0 and 5.0, respectively. The pseudo-second-order model fitted well into the lysozyme adsorption kinetic data and the time for the equilibrium was 15 min. The adsorption equilibrium results were best described by the Freundlich model. Fe
O
@TEOS@BSA particles were very efficient to extract lysozyme from chicken egg, according to the SDS-PAGE analyses. The extracted molecules maintained their enzymatic activity in about 90%. Fe
O
@TEOS@BSA particles were easily recycled, with their reuse being possible 5 times with the same performance.


Structural and optical characterizations of Ce

Seyed Mahdi Rafiaei, Mohammadreza Shokouhimehr
PMID: 33332706   DOI: 10.1002/bio.3995

Abstract

In this work, Y
O
phosphors were synthesized utilizing facile sol-gel, combustion, and solid-state techniques. The tested synthesis processes provided various particle sizes from nano to submicron. To synthesize YSO:Ce
via a sol-gel method, tetraethylorthosilicate (TEOS) was used as the precursor for SiO
. Crystal structure, microstructure, and optical behaviour of the synthesized nanostructured phosphors were studied using X-ray diffraction, field emission scanning electron microscopy, transmission electron microscopy, Fourier transform-infrared (FT-IR) spectrometry, and photoluminescence (PL) analyses. FT-IR analysis showed that hydrolysis of TEOS gave rise to the generation of Si-O-Si asymmetrical stretching vibrations. Addition of specific amounts of TEOS resulted in the formation of Y
SiO
/Y
Si
O
phosphors with different crystal structures. Upon excitation of the phosphors under 354 nm radiation, there were two strong emission peaks at 395.6 and 424.1 nm, attributed respectively to 5d-
F
and 5d-
F
electron transitions of Ce
. It was concluded that the most intense PL characteristics belonged to the combination of Y
(SiO
)
O, Y
Si
O
, and Y
SiO
phosphors.


Polyamide/Chitosan/Tetraethyl Orthosilicate Electrospun Nanofibers for a Novel and Promising Drug Carrier

Zhi-Yuan Feng, Chen-Di Wang, Soo-Jin Park, Wan Meng, Long-Yue Meng
PMID: 34229786   DOI: 10.1166/jnn.2021.19511

Abstract

Chitosan (CS), the only alkaline polysaccharose available in nature, has always been a promising candidate for drug delivery owing to its excellent biodegradability and biocompatibility. However, inherent solubility and polycationic properties of CS largely hinder electrospinning, which is an efficient method of fabricating nanofibers for drug carriers. To solve this problem and extend the applications of CS, polyamide/chitosan/tetraethyl orthosilicate (PA/CS/TEOS) composite nanofibers were successfully prepared as drug carriers in this study via electrospinning. The PA/CS/TEOS ratios significantly influenced the nanofiber morphology. As the content of each was increased, the beads among the membranes increased initially and then decreased, determined by scanning electron microscopy (SEM). The morphology of the optimum membranes with the ratio of 1:0.13:0.67 was smoother with less beads and uniform fiber diameter. Finally, the membranes with optimum ratios were used as carriers of ofloxacin in the study of drug release performance to identify their future feasibility, which revealed an initial fast release followed by a relatively stable release.


An Approach to the Use of Glycol Alkoxysilane-Polysaccharide Hybrids in the Conservation of Historical Building Stones

Miguel Meléndez-Zamudio, Ileana Bravo-Flores, Eulalia Ramírez-Oliva, Antonio Guerra-Contreras, Gilberto Álvarez-Guzmán, Ramón Zárraga-Nuñez, Antonio Villegas, Merced Martínez-Rosales, Jorge Cervantes
PMID: 33578888   DOI: 10.3390/molecules26040938

Abstract

Stone consolidants have been widely used to protect historical monuments. Consolidants and hydrophobic formulations based on the use of tetraethoxysilane (TEOS) and alkylalkoxysilanes as precursors have been widely applied, despite their lack of solubility in water and requirement to be applied in organic media. In the search for a "greener" alternative based on silicon that has potential use in this field, the use of tetrakis(2-hydroxyethyl)silane (THEOS) and tris(2-hydroxyethyl)methyl silane (MeTHEOS) as precursors, due their high water solubility and stability, is proposed in this paper. It is already known that THEOS and MeTHEOS possess remarkable compatibility with different natural polysaccharides. The investigated approach uses the water-soluble silanes THEOS-chitosan and MeTHEOS-chitosan as a basis for obtaining hybrid consolidants and hydrophobic formulations for the conservation of siliceous and calcareous stones. In the case of calcareous systems, their incompatibility with alkoxysilanes is known and is expected to be solved by the developed hybrid consolidant. Their application in the conservation of building stones from historical and archeological sites from Guanajuato, México was studied. The evaluation of the consolidant and hydrophobic formulation treatment was mainly conducted by determining the mechanical properties and contact angle measurements with satisfactory results in terms of the performance and compatibility with the studied stones.


SYNTHESIS OF IN-SITU SILICA-ALGINATE HYBRID HYDROGELS BY A SOL-GEL ROUTE

Aurora C Hernández-González, Lucía Téllez-Jurado, Luis M Rodríguez-Lorenzob
PMID: 33049876   DOI: 10.1016/j.carbpol.2020.116877

Abstract

The preparation of silica-alginate hybrid hydrogels by a sol-gel route is proposed in this work. The in-situ synthesis of silica networks from tetraethoxysilane (TEOS) and aminopropyltriethoxysilane (APTES) precursors in an alginate matrix is assayed. The experimental parameters were analyzed in three consecutive stages to obtain hybrid materials with specific properties. Stage 1: effect of water and catalyst ratios. Stage 2: effect of the inorganic precursor's ratio. Stage 3: effect of concentration of the alginate solution. The hydrolysis-condensation reactions of the silica precursors were regulated by the alginate concentration, the silica precursor nature, and the HCl/inorganic/H
O ratio. Hybrids prepared with both silica precursors generate longer silica chains. High alginate amounts increase the storage modulus of synthesized hybrids, and high catalyst ratios reduce their stability. Compositions with alginate content of 5 and 8 (wt/v)%, TEOS/APTES weight ratio of 74/26, and without catalyst are suitable to evaluation for their application in tissue engineering.


A Facile Strategy for Fabrication Lysozyme-Loaded Mesoporous Silica Nanotubes from Electrospun Silk Fibroin Nanofiber Templates

Jingxin Zhu, Haijuan Wu, Ding Wang, Yanlong Ma, Lan Jia
PMID: 33670610   DOI: 10.3390/molecules26041073

Abstract

This paper presents a facile and low-cost strategy for fabrication lysozyme-loaded mesoporous silica nanotubes (MSNTs) by using silk fibroin (SF) nanofiber templates. The "top-down method" was adopted to dissolve degummed silk in CaCl
/ formic acid (FA) solvent, and the solution containing SF nanofibrils was used for electrospinning to prepare SF nanofiber templates. As SF contains a large number of -OH, -NH
and -COOH groups, the silica layer could be easily formed on its surface by the Söber sol-gel method without adding any surfactant or coupling agent. After calcination, the MSNTs were obtained with inner diameters about 200 nm, the wall thickness ranges from 37 ± 2 nm to 66 ± 3 nm and the Brunauer-Emmett-Teller (BET) specific surface area was up to 200.48 m
/g, the pore volume was 1.109 cm
/g. By loading lysozyme, the MSNTs exhibited relatively high drug encapsulation efficiency up to 31.82% and an excellent long-term sustained release in 360 h (15 days). These results suggest that the MSNTs with the hierarchical structure of mesoporous and macroporous will be a promising carrier for applications in biomacromolecular drug delivery systems.


Smart Synthesis of Trimethyl Ethoxysilane (TMS) Functionalized Core-Shell Magnetic Nanosorbents Fe

Khalid Al-Saad, Ahmed A Issa, Sourour Idoudi, Basem Shomar, Mohammad A Al-Ghouti, Nessreen Al-Hashimi, Marwa El-Azazy
PMID: 33092200   DOI: 10.3390/molecules25204827

Abstract

In the current study, a smart approach for synthesizing trimethyl ethoxysilane-decorated magnetic-core silica-nanoparticles (TMS-mcSNPs) and its effectiveness as nanosorbents have been exploited. While the magnetite core was synthesized using the modified Mössbauer method, Stöber method was employed to coat the magnetic particles. The objective of this work is to maximize the magnetic properties and to minimize both particle size (PS) and particle size distribution (PSD). Using a full factorial design (2
-FFD), the influences of four factors on the coating process was assessed by optimizing the three responses (magnetic properties, PS, and PSD). These four factors were: (1) concentration of tetraethyl-orthosilicate (TEOS); (2) concentration of ammonia; (3) dose of magnetite (Fe
O
); and (4) addition mode. Magnetic properties were calculated as the attraction weight. Scanning electron microscopy (SEM) was used to determine PS, and standard deviation (±SD) was calculated to determine the PSD. Composite desirability function (D) was used to consolidate the multiple responses into a single performance characteristic. Pareto chart of standardized effects together with analysis of variance (ANOVA) at 95.0 confidence interval (CI) were used to determine statistically significant variable(s). Trimethyl ethoxysilane-functionalized mcSNPs were further applied as nanosorbents for magnetic solid phase extraction (TMS-MSPE) of organophosphorus and carbamate pesticides.


Self-assembly/condensation interplay in nano-to-microfibrillar silicified fibrin hydrogels

Kun Wang, Kevin Albert, Gervaise Mosser, Bernard Haye, Aline Percot, Céline Paris, Cécile Peccate, Léa Trichet, Thibaud Coradin
PMID: 32735931   DOI: 10.1016/j.ijbiomac.2020.07.220

Abstract

Fibrin-based gels are used in clinics as biological glues but their application as 3D cellularized scaffolds is hindered by processing and stability issues. Silicification of fibrin networks appears as a promising strategy not only to address these limitations but also to take advantage of the bioactivity of Si. However, it raises the question of the influence of silica sources on fibrin self-assembly. Here tetraethoxysilane, aminopropyltriethoxysilane and silica nanoparticles were used to design hybrid and nanocomposite fibrin-based hydrogels. By varying the concentration in silica source, we could evidence two regimes of interactions that depend on the extent of inorganic condensation. These interactions modulated the fibrillar structure of the fibrin network from more than 500 nm to less than 100 nm. These nanofibrillar hydrogels could exhibit higher mechanical properties than pure fibrin while preserving their capacity to support proliferation of myoblasts, opening promising perspectives for the use of fibrin-silica constructs in tissue engineering.


Synthesis of monodisperse rod-shaped silica particles through biotemplating of surface-functionalized bacteria

Hang Ping, Lokendra Poudel, Hao Xie, Weijian Fang, Zhaoyong Zou, Pengcheng Zhai, Wolfgang Wagermaier, Peter Fratzl, Weimin Wang, Hao Wang, Padraic O'Reilly, Wai-Yim Ching, Zhengyi Fu
PMID: 32307501   DOI: 10.1039/d0nr00669f

Abstract

Mesoporous silica particles of controlled size and shape are potentially beneficial for many applications, but their usage may be limited by the complex procedure of fabrication. Biotemplating provides a facile approach to synthesize materials with desired shapes. Herein, a bioinspired design principle is adopted through displaying silaffin-derived 5R5 proteins on the surface of Escherichia coli by genetic manipulations. The genetically modified Escherichia coli provides a three-dimensional template to regulate the synthesis of rod-shaped silica. The silicification is initiated on the cell surface under the functionality of 5R5 proteins and subsequentially the inner space is gradually filled. Density functional theory simulation reveals the interfacial interactions between silica precursors and R5 peptides at the atomic scale. There is a large conformation change of this protein during biosilicification. Electrostatic interactions contribute to the high affinity between positively charged residues (Lys4, Arg16, Arg17) and negatively charged tetraethyl orthosilicate. Hydrogen bonds develop between Arg16 (OH), Arg17 (OH and NH), Leu19 (OH) residues and the forming silica agglomerates. In addition, the resulting rod-shaped silica copy of the bacteria can transform into mesoporous SiOx nanorods composed of carbon-coated nanoparticles after carbonization, which is shown to allow superior lithium storage performance.


Fully automated process for histamine detection based on magnetic separation and fluorescence detection

Milica Gagic, Lukas Nejdl, Kledi Xhaxhiu, Natalia Cernei, Ondrej Zitka, Ewelina Jamroz, Pavel Svec, Lukas Richtera, Pavel Kopel, Vedran Milosavljevic, Vojtech Adam
PMID: 32113552   DOI: 10.1016/j.talanta.2020.120789

Abstract

To ensure food safety and to prevent unnecessary foodborne complications this study reports fast, fully automated process for histamine determination. This method is based on magnetic separation of histamine with magnetic particles and quantification by the fluorescence intensity change of MSA modified CdSe Quantum dots. Formation of Fe
O
particles was followed by adsorption of TiO
on their surface. Magnetism of developed probe enabled rapid histamine isolation prior to its fluorescence detection. Quantum dots (QDs) of approx. 3 nm were prepared via facile UV irradiation. The fluorescence intensity of CdSe QDs was enhanced upon mixing with magnetically separated histamine, in concentration-dependent manner, with a detection limit of 1.6 μM. The linear calibration curve ranged between 0.07 and 4.5 mM histamine with a low LOD and LOQ of 1.6 μM and 6 μM. The detection efficiency of the method was confirmed by ion exchange chromatography. Moreover, the specificity of the sensor was evaluated and no cross-reactivity from nontarget analytes was observed. This method was successfully applied for the direct analysis of histamine in white wine providing detection limit much lower than the histamine maximum levels established by EU regulation in food samples. The recovery rate was excellent, ranging from 84 to 100% with an RSD of less than 4.0%. The main advantage of the proposed method is full automation of the analytical procedure that reduces the time and cost of the analysis, solvent consumption and sample manipulation, enabling routine analysis of large numbers of samples for histamine and highly accurate and precise results.


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